Cas no 150296-24-5 (3-methanesulfonylbenzene-1-carboximidamide hydrochloride)
3-methanesulfonylbenzene-1-carboximidamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Benzenecarboximidamide,3-(methylsulfonyl)-, hydrochloride (1:1)
- 3-(Methylsulfonyl)benzamidine hydrochloride
- 3-methanesulfonylbenzene-1-carboximidamide hydrochloride
- 150296-24-5
- 3-methylsulfonylbenzenecarboximidamide;hydrochloride
- 3-methanesulfonylbenzene-1-carboximidamidehydrochloride
- SCHEMBL23167176
- EN300-258264
- Z2379150400
-
- MDL: MFCD10697947
- Inchi: 1S/C8H10N2O2S.ClH/c1-13(11,12)7-4-2-3-6(5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H
- InChI Key: UTXPVPNVSXNQBX-UHFFFAOYSA-N
- SMILES: Cl.S(C)(C1C=CC=C(C(=N)N)C=1)(=O)=O
Computed Properties
- Exact Mass: 234.02313
- Monoisotopic Mass: 234.023
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 292
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.4A^2
Experimental Properties
- PSA: 84.01
3-methanesulfonylbenzene-1-carboximidamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-258264-1g |
3-methanesulfonylbenzene-1-carboximidamide hydrochloride |
150296-24-5 | 95% | 1g |
$1157.0 | 2023-09-14 | |
| Enamine | EN300-258264-5g |
3-methanesulfonylbenzene-1-carboximidamide hydrochloride |
150296-24-5 | 95% | 5g |
$3355.0 | 2023-09-14 | |
| Enamine | EN300-258264-10g |
3-methanesulfonylbenzene-1-carboximidamide hydrochloride |
150296-24-5 | 95% | 10g |
$4974.0 | 2023-09-14 | |
| Ambeed | A859324-1g |
3-Methanesulfonylbenzene-1-carboximidamide hydrochloride |
150296-24-5 | 95% | 1g |
$1119.0 | 2024-04-23 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00809804-1g |
3-Methanesulfonylbenzene-1-carboximidamide hydrochloride |
150296-24-5 | 95% | 1g |
¥8381.0 | 2023-03-01 | |
| Enamine | EN300-258264-0.05g |
3-methanesulfonylbenzene-1-carboximidamide hydrochloride |
150296-24-5 | 95% | 0.05g |
$268.0 | 2024-06-18 | |
| Enamine | EN300-258264-0.1g |
3-methanesulfonylbenzene-1-carboximidamide hydrochloride |
150296-24-5 | 95% | 0.1g |
$400.0 | 2024-06-18 | |
| Enamine | EN300-258264-0.25g |
3-methanesulfonylbenzene-1-carboximidamide hydrochloride |
150296-24-5 | 95% | 0.25g |
$572.0 | 2024-06-18 | |
| Enamine | EN300-258264-0.5g |
3-methanesulfonylbenzene-1-carboximidamide hydrochloride |
150296-24-5 | 95% | 0.5g |
$902.0 | 2024-06-18 | |
| Enamine | EN300-258264-1.0g |
3-methanesulfonylbenzene-1-carboximidamide hydrochloride |
150296-24-5 | 95% | 1.0g |
$1157.0 | 2024-06-18 |
3-methanesulfonylbenzene-1-carboximidamide hydrochloride Suppliers
3-methanesulfonylbenzene-1-carboximidamide hydrochloride Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 3-methanesulfonylbenzene-1-carboximidamide hydrochloride
3-Methanesulfonylbenzene-1-carboximidamide Hydrochloride: A Comprehensive Overview
3-Methanesulfonylbenzene-1-carboximidamide hydrochloride, also known by its CAS number 150296-24-5, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, with its unique structure and functional groups, has garnered attention due to its potential applications in drug development and material science. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to this compound.
The chemical structure of 3-methanesulfonylbenzene-1-carboximidamide hydrochloride consists of a benzene ring substituted with a methanesulfonyl group at the 3-position and a carboximidamide group at the 1-position. The hydrochloride salt form suggests that this compound is often used in its protonated state, which may influence its solubility and stability. The presence of the sulfonyl group imparts certain electronic properties, making it a versatile building block for further chemical modifications.
Recent studies have highlighted the importance of sulfonylated aromatic compounds like 3-methanesulfonylbenzene-1-carboximidamide hydrochloride in medicinal chemistry. Researchers have explored its role as a potential lead compound for developing drugs targeting various diseases, including cancer and neurodegenerative disorders. The sulfonyl group is known to enhance bioavailability and improve the pharmacokinetic profile of drugs, making it a valuable moiety in drug design.
In terms of synthesis, 3-methanesulfonylbenzene-1-carboximidamide hydrochloride can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. These methods allow for precise control over the substitution pattern on the benzene ring, enabling the creation of derivatives with tailored properties. The use of microwave-assisted synthesis has also been reported, which significantly reduces reaction times while maintaining high yields.
The applications of this compound extend beyond pharmaceuticals. Its unique electronic properties make it a candidate for use in electronic materials, such as organic semiconductors and sensors. Recent research has focused on incorporating this compound into polymer blends to enhance their electrical conductivity without compromising mechanical properties. This dual functionality underscores its potential as a multi-functional material.
From an environmental perspective, understanding the degradation pathways of 3-methanesulfonylbenzene-1-carboximidamide hydrochloride is crucial for assessing its ecological impact. Studies have shown that under specific conditions, such as UV light or microbial action, this compound undergoes degradation into less complex molecules. These findings are essential for developing sustainable practices in its production and disposal.
In conclusion, 3-methanesulfonylbenzene-1-carboximidamide hydrochloride, with its distinctive chemical structure and functional groups, continues to be a focal point in both academic research and industrial applications. Its versatility as a building block in drug design and materials science positions it as a key compound for future innovations. As research progresses, we can expect even more exciting discoveries that will further expand our understanding and utilization of this remarkable compound.
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